3-Pyridinesulfonamide, 5-bromo-6-chloro-N-[4-(trifluoromethyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinesulfonamide, 5-bromo-6-chloro-N-[4-(trifluoromethyl)phenyl]- is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is part of the pyridinesulfonamide family, which is known for its diverse biological activities, including antibacterial, antiviral, antidiabetic, diuretic, antitumor, and antithyroid properties .
Preparation Methods
The synthesis of 3-Pyridinesulfonamide, 5-bromo-6-chloro-N-[4-(trifluoromethyl)phenyl]- typically involves multiple steps. One common synthetic route includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often involve the use of palladium catalysts and boron reagents. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
Chemical Reactions Analysis
3-Pyridinesulfonamide, 5-bromo-6-chloro-N-[4-(trifluoromethyl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of novel drugs and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Pyridinesulfonamide, 5-bromo-6-chloro-N-[4-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets. For instance, it inhibits the activity of PI3Kα kinase by binding to its active site, thereby blocking the signaling pathways that promote cell growth and survival . This makes it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar compounds include other pyridinesulfonamide derivatives such as:
5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide: Known for its antitumor activity.
6-Chloro-N-cyclopentyl-3-pyridinesulfonamide: Used in various chemical syntheses.
6-Chloro-N-cyclopropyl-3-pyridinesulfonamide: Another derivative with similar applications.
The uniqueness of 3-Pyridinesulfonamide, 5-bromo-6-chloro-N-[4-(trifluoromethyl)phenyl]- lies in its trifluoromethyl group, which enhances its biological activity and stability compared to other derivatives .
Properties
CAS No. |
646039-89-6 |
---|---|
Molecular Formula |
C12H7BrClF3N2O2S |
Molecular Weight |
415.61 g/mol |
IUPAC Name |
5-bromo-6-chloro-N-[4-(trifluoromethyl)phenyl]pyridine-3-sulfonamide |
InChI |
InChI=1S/C12H7BrClF3N2O2S/c13-10-5-9(6-18-11(10)14)22(20,21)19-8-3-1-7(2-4-8)12(15,16)17/h1-6,19H |
InChI Key |
RPNGKEQPPKENOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NS(=O)(=O)C2=CC(=C(N=C2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.